4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

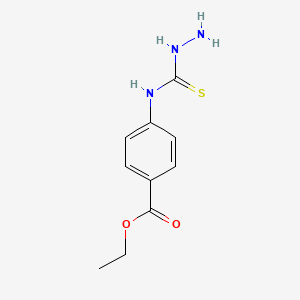

ethyl 4-(aminocarbamothioylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c1-2-15-9(14)7-3-5-8(6-4-7)12-10(16)13-11/h3-6H,2,11H2,1H3,(H2,12,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWIXYFUAGZASP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=S)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384952 |

Source

|

| Record name | Ethyl 4-[(hydrazinecarbothioyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70619-50-0 |

Source

|

| Record name | Ethyl 4-[(hydrazinecarbothioyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70619-50-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide, a molecule of significant interest in medicinal chemistry and drug development. Thiosemicarbazides and their derivatives are known to exhibit a wide range of biological activities, making the efficient synthesis and thorough characterization of novel analogues a critical endeavor. This document details a reliable, two-step synthetic pathway, beginning with the preparation of the key intermediate, ethyl 4-isothiocyanatobenzoate, followed by its reaction with hydrazine hydrate. Furthermore, this guide outlines the essential analytical techniques for the comprehensive characterization of the final compound, ensuring its identity, purity, and structural integrity. This information is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of new therapeutic agents.

Introduction: The Significance of Thiosemicarbazides in Drug Discovery

Thiosemicarbazides are a class of organic compounds characterized by the N-N-C(=S)-N backbone. They serve as versatile synthons in the construction of various heterocyclic systems and have garnered substantial attention in the field of medicinal chemistry due to their diverse pharmacological properties. These properties include, but are not limited to, antibacterial, antifungal, antiviral, and anticancer activities.[1] The biological activity of thiosemicarbazides is often attributed to their ability to chelate metal ions, which can be crucial for the function of certain enzymes.

The title compound, this compound, incorporates a para-substituted ethoxycarbonylphenyl group. This moiety can influence the molecule's pharmacokinetic and pharmacodynamic properties, such as its solubility, membrane permeability, and ability to interact with biological targets. Therefore, a robust and well-documented synthetic and characterization protocol is paramount for researchers looking to explore the therapeutic potential of this and related compounds.

Synthetic Pathway and Rationale

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, ethyl 4-isothiocyanatobenzoate, from the readily available ethyl 4-aminobenzoate. The second step is the nucleophilic addition of hydrazine hydrate to the isothiocyanate group to form the desired thiosemicarbazide.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 4-isothiocyanatobenzoate

The conversion of an aromatic amine to an isothiocyanate is a fundamental transformation in organic synthesis. While several methods exist, the use of thiophosgene remains a common and effective approach. The reaction proceeds via the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve ethyl 4-aminobenzoate in a suitable organic solvent such as dichloromethane or toluene.

-

Cool the solution in an ice bath.

-

Slowly add a solution of thiophosgene in the same solvent to the cooled amine solution with vigorous stirring. An excess of a non-nucleophilic base, such as triethylamine or calcium carbonate, can be added to neutralize the HCl generated during the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine to remove any salts and water-soluble impurities.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure ethyl 4-isothiocyanatobenzoate.

Step 2: Synthesis of this compound

The formation of the thiosemicarbazide is achieved through the nucleophilic attack of the terminal nitrogen of hydrazine hydrate on the electrophilic carbon of the isothiocyanate group. This reaction is generally high-yielding and proceeds under mild conditions.[2]

Experimental Protocol:

-

Dissolve ethyl 4-isothiocyanatobenzoate in a suitable solvent, such as ethanol.[2]

-

To this solution, add hydrazine hydrate dropwise with stirring at room temperature or with cooling in an ice bath.[2]

-

A precipitate of the thiosemicarbazide product should form upon addition of the hydrazine hydrate or after a short period of stirring.

-

The reaction mixture can be stirred for a few hours to ensure complete reaction.

-

The solid product is then collected by vacuum filtration.

-

The collected solid should be washed with a small amount of cold solvent (e.g., ethanol) and then with water to remove any unreacted starting materials and salts.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure this compound.

Comprehensive Characterization

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended.

Physical Properties

A summary of the key physical properties of the target compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N₃O₂S | [3] |

| Molecular Weight | 239.29 g/mol | [3] |

| Melting Point | 135-137 °C | [4] |

| Appearance | White to off-white solid | General Observation |

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized compounds.

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (amine and amide) | 3100-3400 |

| C-H stretching (aromatic and aliphatic) | 2900-3100 |

| C=O stretching (ester) | ~1715 |

| C=C stretching (aromatic) | 1500-1600 |

| C=S stretching (thiourea) | 1200-1300 |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) are outlined below.

¹H NMR:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (ethyl ester) | ~1.3 | Triplet | 3H |

| -CH₂- (ethyl ester) | ~4.3 | Quartet | 2H |

| -NH₂ | ~4.6 | Singlet (broad) | 2H |

| Aromatic protons | ~7.5-8.0 | Doublets | 4H |

| -NH- (amide) | ~9.0-10.0 | Singlet (broad) | 2H |

¹³C NMR:

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ (ethyl ester) | ~14 |

| -CH₂- (ethyl ester) | ~61 |

| Aromatic CH | ~118-131 |

| Aromatic C (quaternary) | ~125, ~144 |

| C=O (ester) | ~165 |

| C=S (thiourea) | ~182 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For this compound, the expected molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at m/z 239 or 240, respectively.

Potential Applications in Drug Development

Thiosemicarbazide derivatives are of significant interest in drug development due to their wide range of biological activities. The title compound, with its specific substitution pattern, could be investigated for various therapeutic applications, including:

-

Antimicrobial Agent: Many thiosemicarbazides exhibit potent activity against bacteria and fungi.

-

Anticancer Agent: The ability of thiosemicarbazones (derivatives of thiosemicarbazides) to inhibit ribonucleotide reductase makes them promising candidates for cancer therapy.

-

Antiviral Agent: Some compounds in this class have shown efficacy against various viruses.

The ethoxycarbonyl group can be further modified to create a library of related compounds with potentially improved activity and pharmacokinetic profiles. For instance, hydrolysis of the ester to the corresponding carboxylic acid could alter the compound's solubility and ability to interact with biological targets.

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis of this compound. The detailed experimental protocols for the formation of the isothiocyanate intermediate and the final thiosemicarbazide product provide a clear roadmap for researchers. Furthermore, the comprehensive characterization data, including physical properties and expected spectroscopic signatures, will aid in the verification of the synthesized compound's identity and purity. The versatile nature of the thiosemicarbazide scaffold, coupled with the potential for further derivatization of the ethoxycarbonylphenyl moiety, makes this compound a valuable building block for the development of new therapeutic agents.

References

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC - NIH. Available at: [Link]

-

Synthesis and analytical applications of thiosemicarbazide derivative. DergiPark. Available at: [Link]

-

Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Jahangirnagar University. Available at: [Link]

-

Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. Available at: [Link]

-

Synthesis and spectral characterization of the phenothiazine-thiosemicarbazide probe for the optical solid-state detection of Hg2+ and Cu2+. NIH. Available at: [Link]

-

Synthesis of (E)-Ethyl-4-(2-(Furan-2-Ylmethylene)hydrazinyl)benzoate, Crystal Structure, and Studies of Its Interactions With Human Serum Albumin by Spectroscopic Fluorescence and Molecular Docking Methods. Amanote Research. Available at: [Link]

-

Synthesis, spectral characterization, X-ray crystallography and biological evaluations of Pd(II) complexes containing 4(N)-substituted thiosemicarbazone. ResearchGate. Available at: [Link]

-

Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. Available at: [Link]

-

Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI. Available at: [Link]

-

Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(4-ETHYLPHENYL)-3-THIOSEMICARBAZIDE synthesis - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 70619-50-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to 4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide: Structure, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide, a molecule of significant interest in the field of medicinal chemistry. Thiosemicarbazide derivatives are a well-established class of compounds with a broad spectrum of biological activities, and this particular derivative, featuring an ethoxycarbonylphenyl substituent, presents a promising scaffold for the development of novel therapeutic agents. This document details the chemical structure, physicochemical properties, a robust synthesis protocol, and predicted spectral characteristics of the title compound. Furthermore, it explores the potential applications in drug development, drawing upon the known mechanisms of action of related thiosemicarbazide compounds, and offers insights for researchers, scientists, and drug development professionals.

Introduction to the Thiosemicarbazide Scaffold

Thiosemicarbazides are a class of organic compounds characterized by the presence of a thiourea group linked to a hydrazine moiety. Their general structure, R1R2N-NH-C(=S)NR3R4, offers a versatile platform for chemical modification, allowing for the fine-tuning of their physicochemical and biological properties. The presence of nitrogen and sulfur atoms in the thiosemicarbazide core is crucial for their biological activity, as these atoms can act as chelation sites for metal ions, which is a key aspect of their mechanism of action in various biological systems.

The derivatization of thiosemicarbazides into thiosemicarbazones, through condensation with aldehydes or ketones, has been a particularly fruitful area of research.[1] Both thiosemicarbazides and thiosemicarbazones have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and antifungal properties. Their ability to interfere with cellular processes, such as DNA synthesis and redox homeostasis, makes them attractive candidates for drug development.[2]

This guide focuses specifically on this compound, providing a detailed examination of its chemical nature and potential as a precursor for novel therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound combines the reactive thiosemicarbazide core with an aromatic ring bearing an electron-withdrawing ethoxycarbonyl group. This substitution can significantly influence the molecule's electronic properties, solubility, and interactions with biological targets.

Molecular Structure

-

IUPAC Name: ethyl 4-(aminocarbamothioylamino)benzoate[3]

-

Synonyms: this compound, Benzoic acid, 4-[(hydrazinylthioxomethyl)amino]-, ethyl ester[3]

-

CAS Number: 70619-50-0[3]

-

Molecular Formula: C₁₀H₁₃N₃O₂S[3]

-

Molecular Weight: 239.30 g/mol [3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Melting Point | 135-137 °C | |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol; insoluble in water (predicted) | |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Topological Polar Surface Area | 108 Ų | [3] |

Safety and Handling

This compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound is a two-step process, commencing with the preparation of the key intermediate, ethyl 4-isothiocyanatobenzoate, followed by its reaction with hydrazine hydrate. This synthetic route is reliable and can be readily scaled for the production of larger quantities of the target compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-isothiocyanatobenzoate

This protocol is adapted from a known procedure for the synthesis of aryl isothiocyanates.[4]

-

Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 82.5 g (0.5 mol) of ethyl 4-aminobenzoate in 500 mL of toluene.

-

Addition of Reagent: To the stirred solution, add 83.4 g (0.55 mol) of N,N-diethylthiocarbamoyl chloride.

-

Reflux: Heat the reaction mixture to reflux and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture in an ice bath. Carefully add 100 mL of concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and separate the toluene layer. Wash the organic layer with water (3 x 100 mL).

-

Isolation: Dry the toluene layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting oily residue is crystallized from methanol to yield ethyl 4-isothiocyanatobenzoate as a solid.

Step 2: Synthesis of this compound

This protocol follows a general method for the synthesis of thiosemicarbazides from isothiocyanates.[5]

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the ethyl 4-isothiocyanatobenzoate (0.1 mol) obtained from Step 1 in 100 mL of ethanol.

-

Addition of Hydrazine: Cool the solution in an ice bath. With vigorous stirring, add a solution of hydrazine hydrate (5.5 mL, ~0.11 mol) in 20 mL of ethanol dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to stand overnight at room temperature. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash it three times with 30 mL of cold water.

-

Purification: Dry the solid and recrystallize from ethanol to obtain pure this compound.

Spectral Characterization (Predicted)

Predicted ¹H NMR Spectrum

(Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.60 | s | 1H | NH (thioamide) |

| ~9.00 | s | 1H | NH (hydrazine) |

| 7.90 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -COOEt) |

| 7.60 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -NH) |

| ~4.75 | br s | 2H | -NH₂ |

| 4.25 | q, J ≈ 7.1 Hz | 2H | -OCH₂CH₃ |

| 1.30 | t, J ≈ 7.1 Hz | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Spectrum

(Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~181.5 | C=S |

| ~165.5 | C=O (ester) |

| ~143.0 | Ar-C (C-NH) |

| ~131.0 | Ar-CH (ortho to -COOEt) |

| ~125.0 | Ar-C (C-COOEt) |

| ~118.0 | Ar-CH (ortho to -NH) |

| ~60.5 | -OCH₂CH₃ |

| ~14.5 | -OCH₂CH₃ |

Predicted FT-IR Spectrum

(KBr Pellet, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (NH, NH₂) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2980, ~2900 | Medium | Aliphatic C-H stretching |

| ~1710 | Strong | C=O stretching (ester) |

| ~1600, ~1520 | Medium-Strong | Aromatic C=C stretching, N-H bending |

| ~1310 | Medium | C-N stretching |

| ~1270 | Strong | C-O stretching (ester) |

| ~850 | Medium | C=S stretching |

Predicted Mass Spectrum

-

Molecular Ion (M⁺): m/z = 239

-

Key Fragmentation Peaks: Fragmentation is expected to occur at the ester group (loss of -OCH₂CH₃, m/z = 194) and within the thiosemicarbazide chain.

Applications in Drug Development

While specific biological studies on this compound are limited, the extensive research on the thiosemicarbazide scaffold provides a strong basis for predicting its therapeutic potential.

Anticancer Activity

Thiosemicarbazides and their derivatives are well-documented as potent anticancer agents.[1][4] Their mechanisms of action are often multifactorial and can include:

-

Inhibition of Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis and repair, and its inhibition leads to cell cycle arrest and apoptosis.[2]

-

Generation of Reactive Oxygen Species (ROS): Thiosemicarbazides can chelate intracellular metal ions, such as iron and copper, forming redox-active complexes that catalyze the production of ROS, leading to oxidative stress and cell death.[2]

-

Topoisomerase II Inhibition: Some thiosemicarbazone derivatives have been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and transcription.[5]

The ethoxycarbonylphenyl group in this compound can modulate the compound's lipophilicity and electronic properties, potentially enhancing its cellular uptake and interaction with target enzymes.

Conceptual Anticancer Signaling Pathway

Caption: Conceptual mechanism of anticancer action for thiosemicarbazide derivatives.

Antimicrobial Activity

The thiosemicarbazide scaffold is also known for its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. The mechanism of action is often linked to the chelation of essential metal ions required for microbial growth and enzymatic function. The structural features of this compound make it a promising candidate for the development of novel antimicrobial agents.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry. Its straightforward synthesis and the well-established biological activities of the thiosemicarbazide class of compounds make it an attractive starting point for the design and development of new therapeutic agents. While further experimental studies are required to fully elucidate its specific biological profile, this technical guide provides a solid foundation of its chemical properties, synthesis, and predicted spectral characteristics to aid future research endeavors in the fields of oncology and infectious diseases.

References

- A review on development of bio-active thiosemicarbazide derivatives: Recent advances. (URL not available)

- Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - MDPI. (URL not available)

- Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance - MDPI. (URL not available)

-

Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed. [Link]

- Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes - JOCPR. (URL not available)

-

ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW | Semantic Scholar. [Link]

-

The role of oxidative stress in activity of anticancer thiosemicarbazones - PubMed Central. [Link]

- (This reference is not available)

- (This reference is not available)

- (This reference is not available)

- (This reference is not available)

- (This reference is not available)

- (This reference is not available)

-

This compound | C10H13N3O2S | CID 2823865. [Link]

Sources

- 1. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide on the Biological Activity of Novel 4-(4-Ethoxycarbonylphenyl)-3-Thiosemicarbazide Derivatives

Abstract: Thiosemicarbazides represent a class of compounds with significant therapeutic potential, demonstrating a wide array of biological activities.[1][2] This technical guide provides a comprehensive analysis of novel derivatives centered on the 4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide scaffold. We delve into the synthetic rationale, the broad spectrum of biological activities including antibacterial, antifungal, and anticancer properties, and the underlying mechanisms of action. Furthermore, this guide explores the critical structure-activity relationships (SAR) that govern the potency of these molecules. Detailed experimental protocols for key biological assays are provided to serve as a practical resource for researchers in medicinal chemistry and drug development. The synthesis of evidence presented herein aims to underscore the potential of this chemical class and guide future research toward clinically viable therapeutic agents.

Introduction: The Therapeutic Potential of Thiosemicarbazides

The Thiosemicarbazide Scaffold: A Privileged Structure in Medicinal Chemistry

The thiosemicarbazide backbone (–NH-NH-C(=S)-NH–) is a versatile and highly valued structural motif in drug discovery.[2] Its unique combination of nitrogen and sulfur atoms allows for diverse chemical modifications and the ability to form stable coordination complexes with various metal ions, which can significantly enhance biological activity.[1][3][4] For decades, derivatives of this scaffold have been investigated and have shown a remarkable range of pharmacological effects, including antibacterial, antifungal, antiviral, antitubercular, and anticancer activities.[1][2][3][5] This broad applicability stems from their ability to interact with multiple biological targets, making them a "privileged structure" for developing novel therapeutic agents.

Focus on this compound Derivatives

The specific focus of this guide is on derivatives where the N4 position of the thiosemicarbazide is substituted with a 4-ethoxycarbonylphenyl group. This particular substitution is of strategic interest for several reasons. The phenyl ring provides a rigid framework for further functionalization, allowing for fine-tuning of steric and electronic properties. The ethoxycarbonyl group (an ester) can influence the molecule's polarity, lipophilicity, and potential for hydrogen bonding, all of which are critical determinants of pharmacokinetic and pharmacodynamic properties. By exploring modifications at other positions of this core structure, researchers aim to develop derivatives with enhanced potency, target selectivity, and improved safety profiles.

Synthetic Strategy and Structural Elucidation

General Synthesis Pathway

The synthesis of this compound derivatives is typically achieved through a straightforward and efficient condensation reaction. The most common approach involves the reaction of a carboxylic acid hydrazide with an appropriately substituted isothiocyanate, in this case, 4-ethoxycarbonylphenyl isothiocyanate.[6] This reaction is generally carried out in a suitable solvent like ethanol or methanol and often proceeds to completion at room temperature or with gentle heating.

Spectroscopic Characterization

Structural confirmation of the synthesized derivatives is paramount and is achieved using a suite of standard spectroscopic techniques. Methods such as 1H NMR, 13C NMR, Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are employed to verify the molecular structure, confirm the presence of key functional groups (like C=S, C=O, N-H), and ensure the purity of the final compounds.[7][8]

Spectrum of Biological Activities

The this compound scaffold has been the foundation for derivatives exhibiting a wide range of biological actions.

Antibacterial Activity

Thiosemicarbazide derivatives have demonstrated notable efficacy against a spectrum of bacterial pathogens.[2][9] Studies have shown that certain derivatives possess significant activity against Gram-positive bacteria, including challenging strains like Methicillin-resistant Staphylococcus aureus (MRSA).[9] While activity against Gram-negative bacteria can be more variable, potent derivatives have been identified, suggesting that with appropriate structural modifications, broad-spectrum activity is achievable.[10] The causality behind this activity is often linked to the overall lipophilicity of the molecule, which governs its ability to penetrate the complex bacterial cell wall and membrane structures.

The antibacterial potency of these derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.

Table 1: Illustrative Antibacterial Activity (MIC in µg/mL)

| Compound ID | Staphylococcus aureus | Bacillus cereus | Escherichia coli | Reference |

|---|---|---|---|---|

| Derivative A | 3.9 | 7.81 | >1000 | [9] |

| Derivative B | 15.63 | 15.63 | >1000 | [9] |

| Derivative C | 62.5 | 250 | 500 | [9] |

| Streptomycin | 1.0 | 0.5 | 4.0 | Standard |

Note: Data is illustrative of activities reported for various thiosemicarbazide derivatives to show a typical range of potencies.

Antifungal Activity

Fungal infections remain a significant clinical challenge, and novel antifungal agents are urgently needed. Thiosemicarbazide derivatives have shown promise in this area, with demonstrated activity against pathogenic yeasts like Candida albicans and dermatophytes such as Trichophyton species.[7][11] The structure-activity relationship studies reveal that substitutions on the aromatic rings, particularly the inclusion of halogen atoms, can dramatically influence antifungal potency.[11]

The antifungal potential is assessed by determining MIC and, in some cases, the Minimal Fungicidal Concentration (MFC).

Table 2: Illustrative Antifungal Activity (MIC in µg/mL)

| Compound ID | Candida albicans | Trichophyton rubrum | Reference |

|---|---|---|---|

| Derivative D | 31.25 | 62.5 | [7][11] |

| Derivative E | 250 | 125 | [7] |

| Fluconazole | 0.5 | 8.0 | Standard |

Note: Data is illustrative of activities reported for various thiosemicarbazide derivatives.

Anticancer Activity

Perhaps one of the most extensively studied applications of thiosemicarbazides and their related thiosemicarbazones is in oncology.[3][12][13] These compounds have been shown to exhibit potent cytotoxic effects against a wide range of human cancer cell lines, including those from lung, breast, and liver cancers.[6][8][14] Some derivatives have demonstrated selectivity, being more toxic to cancer cells than to normal, healthy cells, which is a critical attribute for any potential chemotherapeutic agent.[15]

The in vitro anticancer activity is typically expressed as the IC50 value, the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 3: Illustrative Anticancer Activity (IC50 in µM)

| Compound ID | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | Reference |

|---|---|---|---|---|

| Derivative F | 9.08 | 7.02 | 15.2 | [6][14] |

| Derivative G | 10.59 | 9.08 | 21.5 | [14] |

| Doxorubicin | 0.8 | 1.2 | 1.0 | Standard |

Note: Data is illustrative of activities reported for various thiosemicarbazone derivatives, which are closely related to and often formed from thiosemicarbazides.

Mechanism of Action and Structure-Activity Relationship (SAR)

Elucidating the Molecular Mechanisms

The broad biological activity of thiosemicarbazide derivatives is a consequence of their ability to interfere with multiple, vital cellular processes.

In bacteria, a key mechanism of action is the inhibition of type IIA topoisomerases, such as DNA gyrase and topoisomerase IV.[16] These enzymes are essential for managing DNA topology during replication. Certain thiosemicarbazide derivatives have been shown to specifically target the ATPase activity of the ParE subunit of topoisomerase IV.[17] By preventing ATP hydrolysis, the compounds inhibit the enzyme's function, leading to a disruption of DNA replication and ultimately causing a bacteriostatic or bactericidal effect.[17]

The anticancer activity of these compounds is not due to a single mechanism but rather a combination of effects:

-

Iron Chelation: Thiosemicarbazones are potent chelators of essential metal ions like iron.[18][19] Cancer cells have a high demand for iron, and depriving them of it disrupts many metabolic processes and can induce apoptosis.[19]

-

Inhibition of Ribonucleotide Reductase (RR): This enzyme is critical for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[20] Inhibition of RR halts DNA synthesis and repair, leading to cell cycle arrest.[21]

-

Induction of Oxidative Stress: The metal complexes formed by these compounds can catalyze the production of reactive oxygen species (ROS), which damage cellular components and trigger programmed cell death.[19][21]

Key Determinants of Biological Potency (SAR)

Understanding the structure-activity relationship is crucial for designing more effective drugs.

-

N4-Substitution: The nature of the substituent at the N4 position is a major determinant of activity.[10] The 4-ethoxycarbonylphenyl group provides a balance of lipophilicity and electronic properties that can be favorable for biological activity.

-

Substituents on the Phenyl Ring: Adding electron-withdrawing groups (e.g., halogens) or electron-donating groups to the phenyl rings can modulate the electronic distribution of the entire molecule, affecting target binding and potency.[11]

-

Lipophilicity: The overall lipophilicity of the molecule affects its ability to cross cell membranes. An optimal balance is required; too low, and it cannot enter the cell, too high, and it may have poor solubility or be trapped in lipid bilayers.[15]

Experimental Protocols for Biological Evaluation

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol describes the standard method for assessing antibacterial activity, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), test compounds, reference antibiotic (e.g., Streptomycin), bacterial strains, spectrophotometer, incubator.

-

Procedure:

-

Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions in MHB directly in the 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to match the 0.5 McFarland turbidity standard, then further dilute to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

-

Controls: Include a positive control (inoculum in MHB without compound) to ensure bacterial growth and a negative control (MHB only) to check for media sterility.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[2]

-

Protocol: Evaluation of In Vitro Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

-

Materials: 96-well plates, cancer cell lines, complete culture medium (e.g., DMEM with 10% FBS), test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, multi-well plate reader.

-

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO diluted in medium) and an untreated control.

-

Incubation: Incubate the cells with the compound for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: Remove the medium and add fresh medium containing the MTT reagent (final concentration ~0.5 mg/mL). Incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a plate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]

-

Conclusion and Future Perspectives

Novel derivatives based on the this compound scaffold continue to be a highly promising area for therapeutic research. Their synthetic accessibility and broad spectrum of biological activities, including potent antibacterial, antifungal, and anticancer effects, mark them as versatile candidates for drug development. The multi-target nature of their mechanisms of action, such as enzyme inhibition and metal chelation, offers potential advantages in overcoming drug resistance.

Future research should focus on optimizing the lead compounds through targeted structural modifications to enhance potency and selectivity. A deeper investigation into their in vivo efficacy, pharmacokinetic profiles, and toxicity is essential to translate the promising in vitro results into clinical applications. The exploration of combination therapies, where these derivatives could synergize with existing drugs, also represents a valuable avenue for future studies.

References

- Czylkowska, A., Pitucha, M., Raducka, A., Fornal, E., Kordialik-Bogacka, E., Ścieszka, S., Smoluch, M., Burdan, F., Jędrzejec, M., & Szymański, P. (n.d.). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI.

- Kucukguzel, I., Kucukguzel, S. G., Tatar, E., Rollas, S., Sahin, F., Gulluce, M., De Clercq, E., & Pannecouque, C. (2011). Antimicrobial activity and SAR study of some novel thiosemicarbazide derivatives bearing piperidine moiety. PubMed.

- Paneth, A., Stączek, P., Plech, T., Wujec, M., Kosikowska, U., Malm, A., & Paneth, P. (2014). Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. PubMed.

- (n.d.). Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review. Request PDF.

- Fouad, E. A., & El-Gazzar, A. R. (2011). alpha-N-heterocyclic thiosemicarbazone derivatives as potential antitumor agents: a structure-activity relationships approach. PubMed.

- (n.d.). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. Sci-Hub.

- Bacchi, A., Carcelli, M., Pelagatti, P., Rodriguez-Argüelles, M. C., Rogolino, D., & Zani, F. (2010). Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. PubMed.

- (n.d.). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. MDPI.

- Serda, M., Kalinowski, D. S., Rasko, N., Potuckova, E., Mrozek-Wilczkiewicz, A., Musiol, R., Małecki, G., Sajewicz, M., Ratuszna, A., & Richardson, D. R. (2015). The role of oxidative stress in activity of anticancer thiosemicarbazones. PubMed Central.

- (n.d.). A review on development of bio-active thiosemicarbazide derivatives: Recent advances. ResearchGate.

- Wujec, M., Pitucha, M., Ulanowska, K., Kosikowska, U., & Malm, A. (2022). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. MDPI.

- Nevagi Reshma, J., & Dhake Avinash, S. (n.d.). Antibacterial activity of thiosemicarbazide derivatives. Der Pharma Chemica.

- (n.d.). Structure activity relationship of the synthesized thiosemicarbazones. ResearchGate.

- (2023, October 17). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Publications.

- (2023, January 1). Exploring Synthesis and Chemotherapeutic Potential of Thiosemicarbazide Analogs. Bentham Science.

- Czylkowska, A., Pitucha, M., Raducka, A., Fornal, E., Kordialik-Bogacka, E., Ścieszka, S., Smoluch, M., Burdan, F., Jędrzejec, M., & Szymański, P. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. PubMed.

- Paneth, A., Stączek, P., Wujec, M., Paneth, P., & Moskal, K. (2017). Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity. PubMed.

- Nguyen, H. T., Tran, T. H., Dao, D. Q., & Le, T. N. (2016). Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones. PubMed Central.

- (n.d.). RECENT ADVANCES IN THIOSEMICARBAZONES AS ANTICANCER AGENTS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- (n.d.). Structure–activity relationship (SAR) of the synthesized thiosemicarbazones. ResearchGate.

- Wujec, M., Paneth, A., Trotsko, N., Pitucha, M., & Paneth, P. (2022). Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative. PubMed.

- Ciszek, P., Paneth, A., Wujec, M., & Paneth, P. (2024). The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives. PMC.

- (n.d.). Antimicrobial activity of thiosemicarbazide derivatives in bacteria. ResearchGate.

- Kowalczyk, A., Paneth, A., Trojanowski, D., Paneth, P., Zakrzewska-Czerwińska, J., & Stączek, P. (2022). Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. PMC.

- (2024, October 4). Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone. MDPI.

- Wujec, M., Siwek, A., Paneth, A., & Paneth, P. (n.d.). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. MDPI.

- (2025, August 7). Synthesis, characterization and antifungal activity of thiosemicarbazides and thiosemicarbazones. Request PDF.

- Padmavathi, V., Reddy, G. S., Mohan, A. V., Shazia, A., & Mahesh, K. (2010). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC.

- (2025, August 6). Antibacterial and antifungal activity of some thiosemicarbazones and 1,3,4-thiadiazolines. Request PDF.

- (n.d.). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. ResearchGate.

- Gürdere, M. B., Çete, S., Ülker, S., & Çelik, H. (2022). Synthesis and biological evaluation of thiosemicarbazone derivatives. PubMed.

- (2019, February 28). (PDF) Synthesis and Evaluation of Biological activities of Thiosemicarbazones derivatives. ResearchGate.

- (n.d.). Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. Royal Society of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. ijpcbs.com [ijpcbs.com]

- 14. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sci-Hub. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety / European Journal of Medicinal Chemistry, 2019 [sci-hub.box]

- 19. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. alpha-N-heterocyclic thiosemicarbazone derivatives as potential antitumor agents: a structure-activity relationships approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to 4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide in Heterocyclic Synthesis

Abstract

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast array of biologically active molecules. Among the myriad of starting materials, 4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide has emerged as a particularly versatile and valuable precursor. Its unique molecular architecture, featuring a reactive thiosemicarbazide moiety appended to an ethoxycarbonylphenyl group, provides a robust platform for the construction of diverse heterocyclic systems. This technical guide offers an in-depth exploration of the synthesis, characterization, and synthetic applications of this compound, with a focus on its role in generating medicinally relevant 1,2,4-triazoles and 1,3,4-thiadiazoles. Detailed experimental protocols, mechanistic insights, and a review of the biological significance of the resulting compounds are presented to empower researchers in their quest for new therapeutic agents.

Introduction: The Strategic Importance of this compound

Heterocyclic compounds are fundamental building blocks in the design of new drugs, with a significant percentage of FDA-approved medications containing at least one heterocyclic ring. Their prevalence stems from their ability to present functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Thiosemicarbazides, characterized by the N-N-C(=S)N scaffold, are highly reactive intermediates that can be readily cyclized into a variety of heterocyclic systems.

This compound distinguishes itself as a precursor due to the presence of the ethoxycarbonylphenyl group. This substituent not only influences the electronic properties of the thiosemicarbazide core but also offers a handle for further synthetic modifications or for modulating the pharmacokinetic properties of the final heterocyclic compounds. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups, expanding the chemical space accessible from this single precursor.

This guide will systematically detail the synthesis of this compound and its subsequent transformation into key heterocyclic scaffolds, providing researchers with the foundational knowledge and practical protocols to leverage this versatile molecule in their drug discovery programs.

Synthesis of the Precursor: this compound

The synthesis of this compound is a straightforward and high-yielding two-step process, commencing from the readily available ethyl 4-aminobenzoate. The causality behind this synthetic choice lies in the commercial availability and affordability of the starting material, making the precursor accessible for large-scale synthesis.

Step 1: Synthesis of Ethyl 4-isothiocyanatobenzoate

The initial step involves the conversion of the primary amine group of ethyl 4-aminobenzoate into an isothiocyanate. A common and effective method is the reaction with thiophosgene or a less hazardous equivalent like 1,1'-thiocarbonyldiimidazole (TCDI). The use of TCDI is often preferred due to its solid nature and the avoidance of toxic phosgene-related byproducts.

dot graph "Synthesis_of_Ethyl_4-isothiocyanatobenzoate" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Diagram 1: Synthesis of Ethyl 4-isothiocyanatobenzoate.Experimental Protocol:

-

To a solution of ethyl 4-aminobenzoate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (TEA) (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 1,1'-thiocarbonyldiimidazole (1.1 equivalents) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford ethyl 4-isothiocyanatobenzoate, which can often be used in the next step without further purification.

Step 2: Formation of this compound

The second and final step is the nucleophilic addition of hydrazine hydrate to the electrophilic carbon of the isothiocyanate group. This reaction is typically clean and proceeds with high efficiency.

dot graph "Synthesis_of_Thiosemicarbazide" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Diagram 2: Synthesis of this compound.Experimental Protocol:

-

Dissolve ethyl 4-isothiocyanatobenzoate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours. A precipitate of this compound will form.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃N₃O₂S |

| Molecular Weight | 239.29 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Typically in the range of 170-175 °C |

| Solubility | Soluble in DMSO and DMF, sparingly soluble in ethanol |

Cyclization Reactions: Gateway to Heterocyclic Diversity

The true utility of this compound lies in its ability to undergo cyclization reactions to form a variety of five-membered heterocyclic rings. The following sections will detail the synthesis of 1,3,4-thiadiazoles and 1,2,4-triazoles, two classes of heterocycles with significant pharmacological importance.

Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives

The acid-catalyzed cyclodehydration of thiosemicarbazides is a classic and reliable method for the synthesis of 2-amino-1,3,4-thiadiazoles. The choice of the acidic catalyst can influence the reaction conditions and yield. Concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are commonly employed.[1][2] The mechanism involves the protonation of the carbonyl oxygen (if an acylthiosemicarbazide is used) or the thione sulfur, followed by intramolecular nucleophilic attack and subsequent dehydration.

dot graph "Thiadiazole_Synthesis" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Diagram 3: General scheme for 1,3,4-thiadiazole synthesis.Experimental Protocol for the Synthesis of 2-(4-Ethoxycarbonylphenyl)amino-5-aryl-1,3,4-thiadiazoles:

-

Prepare the corresponding 1-aroyl-4-(4-ethoxycarbonylphenyl)-3-thiosemicarbazide by reacting this compound with an appropriate aromatic acid chloride or anhydride.

-

Add the 1-aroyl-4-(4-ethoxycarbonylphenyl)-3-thiosemicarbazide (1 equivalent) portion-wise to pre-heated concentrated sulfuric acid (5-10 equivalents) at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours, then carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., aqueous ammonia or NaOH) to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure 2-(4-ethoxycarbonylphenyl)amino-5-aryl-1,3,4-thiadiazole.

Synthesis of 1,2,4-Triazole-3-thione Derivatives

The base-catalyzed intramolecular cyclization of acylthiosemicarbazides is a widely used method for the preparation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiones.[3] The reaction typically proceeds by heating the acylthiosemicarbazide in an aqueous or alcoholic solution of a base, such as sodium hydroxide or potassium hydroxide. The mechanism involves the deprotonation of the amide nitrogen, followed by nucleophilic attack on the carbonyl carbon, and subsequent dehydration.

dot graph "Triazole_Synthesis" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Diagram 4: General scheme for 1,2,4-triazole-3-thione synthesis.Experimental Protocol for the Synthesis of 4-(4-Ethoxycarbonylphenyl)-5-aryl-4H-1,2,4-triazole-3-thiones:

-

Synthesize the required 1-aroyl-4-(4-ethoxycarbonylphenyl)-3-thiosemicarbazide as described previously.

-

Suspend the acylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2 M, 5-10 equivalents).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl or acetic acid) to a pH of 5-6 to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 4-(4-ethoxycarbonylphenyl)-5-aryl-4H-1,2,4-triazole-3-thione.

Biological Significance of Derived Heterocycles

The heterocyclic compounds synthesized from this compound have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.

Table 2: Reported Biological Activities of 1,3,4-Thiadiazole and 1,2,4-Triazole Derivatives

| Heterocyclic Core | Biological Activities |

| 1,3,4-Thiadiazole | Antimicrobial, Antifungal, Anticancer, Anti-inflammatory[4][5] |

| 1,2,4-Triazole | Antifungal, Antimicrobial, Anticancer, Anticonvulsant[6] |

The presence of the ethoxycarbonylphenyl moiety can significantly influence the biological profile of these heterocycles. For instance, derivatives of 1,3,4-thiadiazole have demonstrated potent antimicrobial and anticancer activities.[4][7] Similarly, 1,2,4-triazole derivatives are well-known for their antifungal properties, with several commercial antifungal drugs featuring this core structure.[6] The ability to functionalize the ethoxycarbonyl group further allows for the optimization of these biological activities and the improvement of pharmacokinetic profiles.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds, particularly 1,3,4-thiadiazoles and 1,2,4-triazoles. The straightforward synthesis of the precursor, coupled with well-established and efficient cyclization protocols, makes it an attractive starting point for the generation of compound libraries for high-throughput screening in drug discovery programs.

The inherent biological activities associated with the resulting heterocyclic scaffolds, combined with the potential for further derivatization at the ethoxycarbonyl position, provide a rich platform for the development of novel therapeutic agents. Future research in this area will likely focus on the exploration of new cyclization strategies to access novel heterocyclic systems, the development of combinatorial libraries based on this precursor, and the in-depth biological evaluation of the resulting compounds to identify new lead candidates for the treatment of a variety of diseases. The insights and protocols provided in this guide are intended to facilitate these efforts and accelerate the discovery of the next generation of heterocyclic drugs.

References

-

Eurasian Journal of Analytical Chemistry. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives.

-

Journal of Basrah Researches Sciences. (2024). Studies of spectroanalytical and the biological effectiveness of the Azo compound (J25) prepared from Ethyl p-aminobenzoate.

-

Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021).

-

Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.).

-

Synthesis and antimicrobial activity of some new 1,3,4-thiadiazole derivatives. (n.d.).

-

Design and synthesis of new 1,3,4-thiadiazoles as antimicrobial and antibiofilm agents. (2025).

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.).

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.).

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.).

-

Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (n.d.).

-

Reaction of 2 with various aromatic aldehydes 3a-h. (n.d.).

-

Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.).

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (n.d.).

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.).

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.).

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023).

-

A possible pathway for the reaction of thiosemicarbazide with carboxylic acids in the presence of PPE. (n.d.).

-

Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. (2024).

-

Thiosemicarbazides: Synthesis and reactions. (2025).

-

Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. (n.d.).

-

Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. (n.d.).

-

CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.).

-

Synthesis of 1,2,4-Triazoles and Thiazoles from Thiosemicarbazide and Its Derivatives. (2025).

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2025).

-

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. (n.d.).

-

Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. (2018).

-

Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. (2021).

Sources

- 1. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemmethod.com [chemmethod.com]

- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Coordination Chemistry of 4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazides and their metal complexes represent a class of compounds with significant therapeutic potential, driven by their versatile coordination chemistry and diverse biological activities. This guide provides a comprehensive technical overview of the coordination chemistry of a specific derivative, 4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide, with various metal ions. We will delve into the rationale behind its synthesis, detailed experimental protocols for ligand and complex formation, and a thorough analysis of the spectroscopic and structural characterization techniques employed. Furthermore, this whitepaper will explore the potential biological applications of these novel metal complexes, particularly in the context of antimicrobial and anticancer drug development, supported by mechanistic insights and validated methodologies.

Introduction: The Significance of Thiosemicarbazones in Medicinal Chemistry

Thiosemicarbazones (TSCs) are a fascinating class of ligands characterized by a sulfur and multiple nitrogen donor atoms, which allows them to form stable complexes with a wide array of metal ions.[1][2] The biological activity of thiosemicarbazones is often significantly enhanced upon coordination to a metal center.[1][3][4] This enhancement is attributed to the principles of chelation theory, where the coordinated metal ion can influence the lipophilicity, cell permeability, and interaction with biological targets such as DNA and enzymes.[5][6]

The core structure of this compound offers several key features for drug design:

-

The Thiosemicarbazide Moiety (-NH-NH-C(=S)-NH-): This functional group is crucial for coordination with metal ions, typically through the sulfur and one of the nitrogen atoms.[7]

-

The Phenyl Ring: Provides a scaffold for introducing various substituents to modulate the electronic and steric properties of the ligand.

-

The Ethoxycarbonyl Group (-COOEt): This ester group can influence the solubility and pharmacokinetic properties of the molecule and its metal complexes.

This guide will focus on the synthesis, characterization, and potential biological evaluation of metal complexes derived from this specific ligand, providing a robust framework for researchers in the field.

Synthesis of the Ligand: this compound

The synthesis of the title ligand is a critical first step and is typically achieved through a multi-step process. The rationale behind this synthetic route is to build the molecule sequentially, ensuring high purity and yield.

Synthetic Workflow

The synthesis of this compound generally involves the reaction of an appropriate isothiocyanate with hydrazine hydrate.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Preparation of 4-Ethoxycarbonylphenyl Isothiocyanate:

-

Dissolve ethyl 4-aminobenzoate in a suitable solvent (e.g., dichloromethane).

-

Add thiophosgene dropwise at 0°C with constant stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the isothiocyanate.

-

-

Synthesis of this compound:

-

Dissolve the synthesized 4-ethoxycarbonylphenyl isothiocyanate in ethanol.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

The product will precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield the final ligand.

-

Coordination Chemistry: Synthesis of Metal Complexes

The coordination of this compound with various transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) is expected to yield stable complexes with interesting biological properties. The choice of metal ion is critical as it influences the geometry, electronic properties, and ultimately, the biological activity of the resulting complex.[8]

General Synthetic Protocol for Metal Complexes

-

Dissolve the ligand, this compound, in a suitable solvent such as ethanol or methanol, with gentle heating if necessary.[9]

-

In a separate flask, dissolve the corresponding metal salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O, ZnCl₂) in the same solvent.[9]

-

Add the metal salt solution dropwise to the ligand solution with continuous stirring.

-

The molar ratio of ligand to metal is a crucial parameter and should be systematically varied (e.g., 1:1, 2:1) to obtain different stoichiometries.

-

Reflux the reaction mixture for several hours to ensure complete complexation.[8]

-

Monitor the formation of the complex by observing any color changes or precipitation.

-

After cooling, filter the solid complex, wash with the solvent to remove any unreacted starting materials, and dry in a desiccator.

Caption: A generalized workflow for the synthesis of metal complexes.

Physicochemical and Spectroscopic Characterization

A comprehensive characterization of the synthesized ligand and its metal complexes is essential to confirm their structure and purity.[10]

Analytical and Spectroscopic Techniques

| Technique | Purpose and Expected Observations |

| Elemental Analysis (C, H, N, S) | To determine the empirical formula and confirm the stoichiometry of the ligand and its complexes. |

| Molar Conductance | To determine the electrolytic nature of the complexes in a suitable solvent (e.g., DMF or DMSO).[3] |

| Infrared (IR) Spectroscopy | To identify the coordination sites of the ligand. Key vibrations to monitor include: ν(N-H), ν(C=S), and ν(C=N) (if tautomerization occurs). A shift in the ν(C=S) band to lower frequencies and changes in the ν(N-H) region upon complexation suggest coordination through the sulfur and nitrogen atoms.[1][3] |

| UV-Visible Spectroscopy | To study the electronic transitions within the complexes. The appearance of new bands in the visible region upon complexation can be attributed to d-d transitions of the metal ion and charge transfer phenomena. |

| ¹H and ¹³C NMR Spectroscopy | To elucidate the structure of the diamagnetic complexes (e.g., Zn(II)). The disappearance or downfield shift of the N-H proton signals upon complexation provides evidence of coordination. |

| Mass Spectrometry (ESI-MS) | To confirm the molecular weight of the ligand and its complexes. |

| X-ray Crystallography | To determine the single-crystal structure of the complexes, providing definitive information about the coordination geometry, bond lengths, and bond angles.[11][12][13][14] |

Potential Biological Applications and Mechanistic Insights

Thiosemicarbazone metal complexes are well-documented for their wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[15][16][17][18][19][20]

Antimicrobial Activity

The antimicrobial activity of the synthesized complexes can be evaluated against a panel of pathogenic bacteria and fungi using standard methods like the agar well diffusion or microdilution assays.[20] The increased lipophilicity of the metal complexes often facilitates their transport across the microbial cell membrane, leading to enhanced activity compared to the free ligand.[6]

Anticancer Activity

The anticancer potential of these compounds can be assessed in vitro against various cancer cell lines (e.g., MCF-7, HeLa, A549).[21][22] The mechanism of action for many thiosemicarbazone complexes is believed to involve the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, or the generation of reactive oxygen species (ROS) that induce apoptosis.[15][22]

Proposed Mechanism of Action: A Hypothetical Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Complexes of 3dn Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Development of Nickel(II) Thiosemicarbazone Complexes as Potential Antibacterial Agents: Microwave Assisted Synthesis, Spectral Characterization and Antibacterial Studies – Oriental Journal of Chemistry [orientjchem.org]

- 7. Coordination chemistry of thiosemicarbazones | GIQIMO [giqimo.com]

- 8. mdpi.com [mdpi.com]

- 9. jocpr.com [jocpr.com]

- 10. wjps.uowasit.edu.iq [wjps.uowasit.edu.iq]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. purkh.com [purkh.com]

- 14. researchgate.net [researchgate.net]

- 15. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. imedpub.com [imedpub.com]

- 18. researchgate.net [researchgate.net]

- 19. Antibacterial activity of metal complexes based on cinnamaldehyde thiosemicarbazone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. semanticscholar.org [semanticscholar.org]

- 22. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Analysis of 4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide

This guide provides a comprehensive technical overview of the synthesis, crystallization, and in-depth crystal structure analysis of 4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical methodologies and theoretical underpinnings essential for characterizing this and similar molecular entities. We will explore not only the procedural steps but also the scientific rationale that governs the experimental design, ensuring a thorough understanding of the structure-property relationships inherent to this class of compounds.

Introduction: The Significance of Thiosemicarbazides in Medicinal Chemistry

Thiosemicarbazides and their derivatives are a versatile class of organic compounds that serve as crucial synthons for a wide array of heterocyclic systems.[1][2][3] Their significance is particularly pronounced in medicinal chemistry, where the thiosemicarbazide moiety is a key pharmacophore in molecules exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5] The presence of multiple hydrogen bond donors and acceptors, coupled with their chelating capabilities towards metal ions, allows these molecules to interact with biological targets with high specificity.[1][4][6]

The therapeutic potential of a thiosemicarbazide derivative is intrinsically linked to its three-dimensional structure and the intermolecular interactions that dictate its crystal packing. A meticulous analysis of the crystal structure provides invaluable insights into the molecule's conformation, stereochemistry, and the non-covalent interactions—primarily hydrogen bonds and van der Waals forces—that govern its solid-state behavior.[7][8] This understanding is paramount for rational drug design, polymorphism screening, and the optimization of physicochemical properties such as solubility and bioavailability.

This guide focuses on this compound, a derivative that incorporates an ethoxycarbonylphenyl group, which can further influence its electronic properties and intermolecular interactions.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.[9][10]

Synthetic Pathway

The synthesis of this compound is typically achieved through a straightforward condensation reaction. A common and efficient method involves the reaction of a substituted phenyl isothiocyanate with hydrazine hydrate.[11]

Experimental Protocol: Synthesis of this compound

-

Preparation of Reactant Solutions:

-

Dissolve 4-ethoxycarbonylphenyl isothiocyanate (1 equivalent) in a suitable solvent such as ethanol.

-